

# Synthesis of 5-lodopentan-2-one: An Application of the Finkelstein Reaction

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Compound of Interest		
Compound Name:	5-lodopentan-2-one	
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For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a fundamental aspect of advancing novel therapeutics. **5-lodopentan-2-one** is a valuable building block in organic synthesis, and its preparation is a classic example of the Finkelstein reaction, a robust and efficient method for halogen exchange.

This application note provides a detailed experimental protocol for the synthesis of **5-iodopentan-2-one** from 5-chloropentan-2-one. The procedure is based on established literature, offering a reliable method for obtaining the desired product. Included are key quantitative data, a step-by-step experimental protocol, and a visual representation of the workflow.

## **Data Presentation**

The following table summarizes the key quantitative data for the synthesis of **5-iodopentan-2-one**.



Parameter	Value
Reactants	
5-Chloropentan-2-one	1.0 molar equivalent
Sodium Iodide (NaI)	1.5 molar equivalents
Acetone (solvent)	Sufficient to make a 0.5 M solution
Reaction Conditions	
Temperature	Reflux (approximately 56 °C)
Reaction Time	24 hours
Product Information	
Product	5-Iodopentan-2-one
Molecular Formula	C₅H∍IO
Molecular Weight	212.03 g/mol
Typical Yield	~90%
Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	3.20 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H), 2.05 (quintet, 2H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	207.5, 43.5, 30.0, 28.0, 6.0
IR (neat, cm <sup>-1</sup> )	1715 (C=O)

## **Experimental Protocol**

This protocol details the synthesis of **5-iodopentan-2-one** via the Finkelstein reaction.

#### Materials:

- 5-Chloropentan-2-one
- Sodium iodide (NaI), anhydrous



- Acetone, anhydrous
- · Diethyl ether
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer and stir bar
- · Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- · Standard laboratory glassware

### Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloropentan-2-one in anhydrous acetone.
- Addition of Sodium Iodide: To the stirred solution, add anhydrous sodium iodide.
- Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of sodium chloride will form as the reaction progresses.[1]
- Work-up:
  - After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.



- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether.
- Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5iodopentan-2-one.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

## **Experimental Workflow**

The following diagram illustrates the key steps in the synthesis of **5-iodopentan-2-one**.

Caption: A flowchart of the synthesis of **5-iodopentan-2-one**.

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## References

- 1. [논문]Mild Methodology for [4 1] Pyrroline Annulation. Second Generation Synthesis of Pyrrolizidine Alkaloids [scienceon.kisti.re.kr]
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